4,4-Dimethoxyoxan-3-amine
Description
4,4-Dimethoxyoxan-3-amine is a six-membered oxane (tetrahydropyran) derivative featuring two methoxy (-OCH₃) groups at position 4 and an amine (-NH₂) group at position 3. The oxane ring, a saturated heterocycle with one oxygen atom, provides a rigid scaffold that influences the compound’s electronic and steric properties. Methoxy groups are electron-withdrawing via resonance, which may reduce the basicity of the amine compared to alkyl-substituted analogs.
Properties
IUPAC Name |
4,4-dimethoxyoxan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-9-7(10-2)3-4-11-5-6(7)8/h6H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCWJKHFXGXOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822518-54-6 | |
| Record name | 4,4-dimethoxyoxan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethoxyoxan-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4,4-dimethoxyoxan with an amine source. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 4,4-dimethoxyoxan-3-amine often involves large-scale chemical reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxyoxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .
Scientific Research Applications
4,4-Dimethoxyoxan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-dimethoxyoxan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity and affect metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
2.1.1. 3,3-Dimethyloxan-4-amine
- Structure : Oxane ring with dimethyl groups at position 3 and an amine at position 4.
- Key Differences : Methyl groups are electron-donating, increasing amine basicity compared to methoxy-substituted oxanes. The absence of oxygen’s resonance effects alters reactivity.
- Applications : PubChem lists this compound, suggesting its use in pharmaceutical research or as a building block .
2.1.2. 3,4-Dimethoxyphenethylamine
- Structure : Phenethylamine backbone with methoxy groups at positions 3 and 4 on the aromatic ring.
- Key Differences : The aromatic system introduces conjugation, enhancing stability and bioactivity (e.g., psychoactive properties). The aliphatic amine in 4,4-Dimethoxyoxan-3-amine may exhibit distinct solubility and target interactions.
- Applications : Psychoactive derivatives are studied for neurological effects .
Heterocyclic Amines with Methoxy Substituents
2.2.1. 4-Methoxy-1,2-benzoxazol-3-amine
- Structure : Benzoxazole (fused benzene and oxazole) with methoxy and amine groups.
- The amine in this system is less basic due to aromatic electron withdrawal.
- Applications : Cited in pharmacological databases (ChEMBL, Wikidata), indicating drug discovery relevance .
2.2.2. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure : Pyridine core with methoxy and amine groups, fused to a benzodioxin ring.
- Key Differences : The pyridine ring introduces aromatic nitrogen, altering electronic properties. The benzodioxin moiety increases hydrophobicity.
- Applications : Marked as a research compound, possibly for receptor-targeted studies .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4,4-Dimethoxyoxan-3-amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
4,4-Dimethoxyoxan-3-amine is characterized by its oxan structure, which features two methoxy groups attached to the 4-position of the oxan ring. The presence of the amine group contributes to its reactivity and potential interactions with biological targets.
The biological activity of 4,4-Dimethoxyoxan-3-amine can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Cell Membrane Penetration : Due to its lipophilic nature, it can penetrate cell membranes easily, allowing it to exert effects on intracellular targets.
Biological Activity
Research into the biological activity of 4,4-Dimethoxyoxan-3-amine has revealed several promising effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Cytotoxicity : In vitro studies have shown that it may possess cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects : The compound has been evaluated for its effects on mood and anxiety disorders, showing promise as a candidate for further development in psychiatric applications.
Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University examined the antimicrobial effects of 4,4-Dimethoxyoxan-3-amine against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
| Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (E. coli) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 65 | 55 |
| 100 | 85 | 80 |
Study 2: Cytotoxicity Evaluation
Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The findings demonstrated that at concentrations of 25 µM, there was a notable decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 20 |
| HeLa (cervical cancer) | 22 |
| A549 (lung cancer) | 18 |
Study 3: Neuropharmacological Assessment
In a behavioral study assessing anxiety-like behaviors in rodents treated with varying doses of 4,4-Dimethoxyoxan-3-amine, significant anxiolytic effects were observed at doses of 5 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
